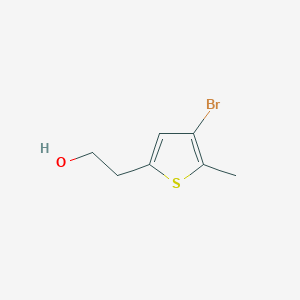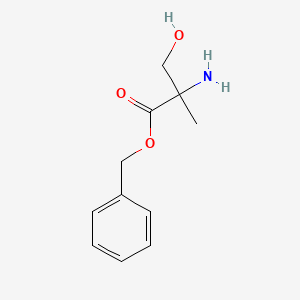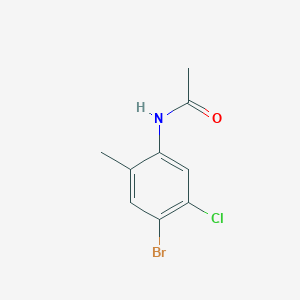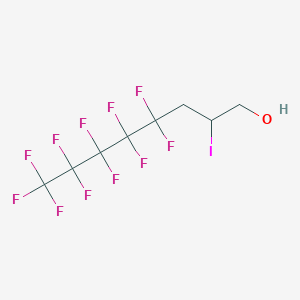
Cyclohexylidenemethylbenzene
Vue d'ensemble
Description
Cyclohexylidenemethylbenzene is a chemical compound with the molecular formula C13H16 and a molecular weight of 172.26600 . It is also known by several synonyms such as cyclohexylidene-phenyl-methane, phenylmethylenecyclohexane, and benzylidene-cyclohexane .
Molecular Structure Analysis
The molecule contains a total of 30 bonds, including 14 non-H bonds, 7 multiple bonds, 1 rotatable bond, 1 double bond, 6 aromatic bonds, and 2 six-membered rings .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Cyclohexylbenzene, closely related to Cyclohexylidenemethylbenzene, is a fine chemical intermediate with high added-value and vast market potential, used in lithium-ion batteries as an overcharge protection additive (L. Fu, 2013).
- Cyclohexanone oxime, which can be derived from similar compounds, is efficiently synthesized from nitrobenzene using a bifunctional catalyst (Paula Rubio-Marqués et al., 2014).
Applications in Energy Storage
- Aromatic compounds such as biphenyl and cyclohexylbenzene, related to Cyclohexylidenemethylbenzene, are used in commercial lithium-ion cells as non-redox shuttle type overcharge protection agents (Kunihisa Shima et al., 2006).
Catalysis and Chemical Transformations
- Metal ion uptake by resins modified with cyclohexene oxide and cyclohexene sulphide, similar in structure to Cyclohexylidenemethylbenzene, has been studied for their selectivity towards copper(II) ions (A. Trochimczuk et al., 2001).
- The manganese-nano-catalyst (MNC) has been used for the selective oxidation of cyclohexene, a compound structurally related to Cyclohexylidenemethylbenzene (D. Habibi & A. Faraji, 2013).
- Oxidation of cyclohexene using H2O2 as the oxidant led to the formation of 2-cyclohexen-1-one, demonstrating the catalytic potential of similar compounds (Umit Işci et al., 2014).
Environmental and Biodegradation Studies
- Research on cyclohexane degradation by Rhodococcus sp. EC1 indicates potential biodegradation pathways for similar compounds like Cyclohexylidenemethylbenzene (Eun-Hee Lee & Kyung-Suk Cho, 2008).
Safety and Hazards
Propriétés
IUPAC Name |
cyclohexylidenemethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16/c1-3-7-12(8-4-1)11-13-9-5-2-6-10-13/h1,3-4,7-8,11H,2,5-6,9-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXRZGCRHVKJIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC2=CC=CC=C2)CC1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexylidenemethylbenzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-methyl-1-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B3106765.png)

![Spiro[azetidine-3,3'-indolin]-2'-one](/img/structure/B3106772.png)
![2-[2-(Benzyloxy)ethyl]piperidine](/img/structure/B3106774.png)
![1-[2-(1H-indol-3-yl)ethyl]-3-propylurea](/img/structure/B3106775.png)







